N-Phenyl-N'-carboxymethylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(phenylcarbamothioylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTLARNSDZXILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176680 | |
| Record name | Hydantoic acid, 1-phenyl-alpha-thio- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2215-20-5 | |
| Record name | N-[(Phenylamino)thioxomethyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylthiohydantoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylthiohydantoic acid | |
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| Record name | Phenylthiohydantoic acid | |
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| Record name | Hydantoic acid, 1-phenyl-alpha-thio- | |
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| Record name | 5-phenyl-4-thiohydantoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PHENYLTHIOHYDANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0HK644WMS | |
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Synthetic Methodologies and Mechanistic Investigations of N Phenyl N Carboxymethylthiourea
Established Synthetic Routes for N-Phenyl-N'-carboxymethylthiourea
The predominant method for synthesizing this compound and its derivatives involves the condensation of an isothiocyanate with an amine. google.com This approach is widely utilized due to its reliability and versatility.
Isothiocyanate-Amine Condensation Pathways
The core of this synthetic strategy is the reaction between phenyl isothiocyanate and the amino group of glycine (B1666218) (aminoacetic acid). This reaction is a specific example of the broader class of reactions between isothiocyanates and amines to form thiourea (B124793) derivatives. The general process involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com
A typical procedure involves dissolving phenyl isothiocyanate in a suitable solvent, followed by the addition of glycine. The reaction is often carried out at room temperature or with gentle heating to facilitate the condensation. The choice of solvent can be crucial, with anhydrous inert organic solvents like methylene (B1212753) chloride or ethyl acetate (B1210297) being commonly used. google.com
The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the this compound product can be isolated and purified using standard laboratory procedures such as filtration and washing with a non-polar solvent like n-heptane to remove unreacted starting materials. google.com
Exploration of Alternative Precursors and Reaction Schemes
While the direct condensation of phenyl isothiocyanate and glycine is the most straightforward route, researchers have explored alternative precursors and reaction schemes. One area of investigation involves the in situ generation of the isothiocyanate intermediate. For instance, primary amines can be converted to their corresponding isothiocyanates by reacting them with carbon disulfide in the presence of a base, followed by treatment with a desulfurylation agent. nih.gov This approach could potentially be adapted for the synthesis of this compound by starting with aniline (B41778) and a protected form of glycine.
Another alternative involves the use of different thiocarbonyl transfer reagents. Phenyl chlorothionoformate has been used as an efficient reagent for the synthesis of isothiocyanates from amines in the presence of a solid base like sodium hydroxide. organic-chemistry.org This method offers a two-step approach that is versatile for a wide range of amines and could be applied to the synthesis of the target molecule. organic-chemistry.org
Optimization Strategies and Green Chemistry Approaches in this compound Synthesis
Catalytic Enhancements for Improved Reaction Efficiency
The use of catalysts can significantly enhance the rate and yield of thiourea synthesis. While the condensation of isothiocyanates with amines often proceeds without a catalyst, certain reactions can benefit from their presence. For example, in related syntheses of N-acyl thiourea derivatives, the initial formation of isothiocyanate is a key step that can be optimized. mdpi.com
Research into catalytic systems for similar reactions, such as the synthesis of N-phenyl carbamates, has shown that Lewis acid catalysts can exhibit high activity. researchgate.net Although directly applied to a different reaction, this highlights the potential for exploring various catalysts, including heterogeneous Brønsted acid catalysts like Amberlyst® 15, which have been used in other green synthesis approaches. researchgate.net The development of efficient domino catalysis, where a catalyst is consumed and regenerated in two catalytic cycles, also presents a promising avenue for improving the synthesis of related compounds.
Sustainable Synthetic Methodologies and Process Intensification
Green chemistry principles are increasingly being applied to organic synthesis to minimize waste and the use of hazardous substances. nih.gov For the synthesis of this compound, this could involve the use of environmentally benign solvents, such as water or ethanol, and exploring solvent-free reaction conditions. ejcmpr.com
Techniques such as mechanochemical activation, which involves grinding solid reactants together, have been shown to shorten reaction times and increase yields in the preparation of other N-heterocyclic compounds. researchgate.net This approach could potentially be applied to the synthesis of this compound, reducing the need for bulk solvents and heating.
Furthermore, optimizing reaction parameters such as temperature, reaction time, and the molar ratio of reactants is a fundamental aspect of process intensification. beilstein-journals.orgresearchgate.net Design of experiment (DoE) methodologies can be employed to systematically investigate these variables and identify the optimal conditions for maximizing the yield and purity of the final product.
Elucidation of Reaction Mechanisms and Kinetic Profiles
Understanding the reaction mechanism and kinetics is crucial for controlling and optimizing the synthesis of this compound. The formation of the thiourea linkage is generally understood to proceed through a nucleophilic addition mechanism.
The reaction is believed to occur via an SN2-type mechanism, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. nih.gov The study of similar reactions, such as the basic hydrolysis of related carbamates, suggests that the reaction can be subject to general base catalysis. researchgate.net This implies that the presence of a base can facilitate the deprotonation of the nucleophile, increasing its reactivity.
Kinetic studies of related reactions have employed techniques such as monitoring the reaction progress over time under different reactant concentrations and temperatures. The data obtained from these studies can be used to determine the rate law and activation parameters of the reaction, providing valuable insights into the transition state and the factors that influence the reaction rate. For instance, the influence of pH on the reaction rate can be studied to understand the role of proton transfer in the mechanism. researchgate.net
The table below summarizes some of the synthetic approaches and conditions that have been explored for the synthesis of thiourea derivatives, which can inform the optimization of this compound synthesis.
| Synthetic Approach | Reagents | Conditions | Key Findings | Reference |
| Isothiocyanate-Amine Condensation | Phenyl isothiocyanate, Glycine | Anhydrous organic solvent, 20-30°C | Established and reliable method. | google.com |
| In situ Isothiocyanate Generation | Aniline, Carbon disulfide, Desulfurylation agent | Aqueous conditions | Provides an alternative to handling isothiocyanates directly. | nih.gov |
| Alternative Thiocarbonyl Transfer | Phenyl chlorothionoformate, Amine, Solid NaOH | One-pot or two-step process | Versatile for a broad range of amines. | organic-chemistry.org |
| Catalytic Synthesis | Amine, Isothiocyanate, Catalyst | Varies | Catalysts can improve reaction efficiency. | mdpi.comresearchgate.net |
| Green Synthesis | Reactants | Alternative solvents (water, ethanol), Mechanochemical activation | Reduces environmental impact and reaction times. | researchgate.netejcmpr.com |
Identification of Key Intermediates and Transition States
The synthesis of this compound is fundamentally achieved through the reaction of phenylisothiocyanate with the amino group of glycine. This reaction is a specific example of the well-established Edman degradation chemistry, a method historically used for the sequential analysis of amino acids in a peptide. chegg.com The process involves the nucleophilic addition of the amino group to the electrophilic carbon atom of the isothiocyanate group.
The primary intermediate formed in this reaction is a phenylthiocarbamoyl (PTC) derivative of glycine. chegg.comscispace.com In this intermediate, the nitrogen atom of glycine has formed a covalent bond with the carbon of the phenylisothiocyanate.
The formation of this PTC-amino acid intermediate proceeds through a transition state where the nitrogen atom of the glycine molecule initiates a nucleophilic attack on the central carbon atom of the phenylisothiocyanate. This is characterized by the partial formation of the new nitrogen-carbon bond and a partial breaking of the carbon-sulfur double bond within the isothiocyanate group.
Under acidic conditions, the PTC-glycine intermediate can undergo cyclization. This occurs via an intramolecular attack of the sulfur atom on the carbonyl carbon of the glycine moiety. This cyclization leads to the formation of a five-membered ring structure, a 2-anilino-5-thiazolinone derivative . scispace.com This thiazolinone is often unstable and can rearrange to a more stable isomeric form, the 3-phenyl-2-thiohydantoin (PTH) derivative, particularly upon heating or under hydrolytic conditions. scispace.com However, for the synthesis of this compound as the final product, the reaction is typically stopped at the initial phenylthiocarbamoyl adduct stage.
Kinetic Analysis of this compound Formation
The formation of this compound, the product of the reaction between phenylisothiocyanate and glycine, is subject to kinetic control. Studies on the reaction of isothiocyanates with amino acids have shown that the rates of both the initial addition and any subsequent cleavage are significantly influenced by the pH of the reaction medium. acs.org
The nucleophilic addition of the glycine amine to the phenylisothiocyanate is the rate-determining step in the formation of the initial adduct. The rate of this reaction is proportional to the concentration of the deprotonated amino group of glycine, which is a more potent nucleophile. Consequently, the reaction rate increases with higher pH values. acs.orgcapes.gov.br
Kinetic studies on the reaction of phenylisothiocyanate with amino acid analogs have provided quantitative data on reaction rates. For instance, pseudo-first-order rate constants have been determined for the reaction of phenylisothiocyanate with various amino acid side-chain analogs at different pH values. emory.edu A study on the reaction of substituted phenylisothiocyanates with glycine also highlights the importance of the electronic properties of the reactants on the reaction kinetics. documentsdelivered.com
The table below summarizes the effect of pH on the reaction rate of phenylisothiocyanate with an amino acid analog, phenethylamine (B48288) (PEA), which serves as a model for the amine reactivity of glycine.
| pH | Pseudo First Order Rate Constant (k, min⁻¹) |
| 7.4 | 2.32 x 10⁻³ |
| 9.0 | 1.51 x 10⁻² |
| Data adapted from a study on the reaction kinetics of phenylisothiocyanate with amino acid analogs. emory.edu |
As the data indicates, a significant increase in the reaction rate is observed when the pH is raised from 7.4 to 9.0, confirming the role of the unprotonated amine in the nucleophilic attack. emory.edu The stability of the resulting this compound is also a factor, with similar thiourea compounds showing good stability over extended periods under controlled pH conditions.
Coordination Chemistry of N Phenyl N Carboxymethylthiourea As a Ligand
Ligand Denticity and Coordination Modes
The coordination behavior of a ligand is fundamentally determined by the nature and location of its potential donor atoms. In the case of N-Phenyl-N'-carboxymethylthiourea, several atoms could potentially participate in bonding with a metal center.
Analysis of Potential Donor Atoms and Chelation Capabilities
This compound possesses three primary potential donor sites: the sulfur atom of the thiourea (B124793) group, the nitrogen atoms of the thiourea backbone, and the oxygen atoms of the carboxymethyl group. The presence of the carboxymethyl group (-CH₂COOH) introduces a carboxylic acid functionality, which significantly expands the potential coordination modes compared to simpler N-phenylthiourea derivatives.
The sulfur atom is a soft donor and is typically the primary coordination site for many thiourea-based ligands, especially with soft and borderline metal ions. The nitrogen atoms are harder donors and their involvement in coordination can be influenced by steric factors and the electronic properties of the substituents. The carboxylate group offers two oxygen atoms, which are hard donors and can coordinate in a monodentate or bidentate fashion. This multiplicity of donor sites suggests that this compound has the potential to act as a versatile chelating agent.
Monodentate, Bidentate, and Polydentate Binding Patterns
Based on the available donor atoms, several binding patterns can be postulated for this compound:
Monodentate: The ligand could coordinate solely through the sulfur atom, which is a common mode for many simple thiourea derivatives. researchgate.net
Bidentate: Several bidentate coordination modes are possible:
S, N-chelation: Coordination involving the sulfur atom and one of the nitrogen atoms of the thiourea backbone. This is a frequently observed mode in related N,N'-disubstituted thiourea complexes.
S, O-chelation: Coordination through the sulfur atom and one of the oxygen atoms of the carboxymethyl group. This would form a stable five or six-membered chelate ring. Studies on analogous N-acylthiourea derivatives have shown that coordination can occur through the sulfur and a carbonyl oxygen. researchgate.net
N, O-chelation: Coordination involving a nitrogen atom and a carboxylate oxygen.
Polydentate (Bridging): The ligand could potentially bridge two metal centers, for instance, by coordinating to one metal via the thiourea group (S or S,N) and to another via the carboxylate group.
The actual coordination mode adopted would depend on various factors, including the nature of the metal ion, the reaction conditions, and the pH of the medium (which would affect the protonation state of the carboxylic acid).
Formation and Stability of Chelate Rings
The formation of chelate rings is a key aspect of the coordination chemistry of polydentate ligands, often leading to enhanced complex stability (the chelate effect). For this compound, the formation of five- or six-membered chelate rings is plausible. For example, S,O-chelation would likely result in a stable five-membered ring, which is generally favored. The stability of these chelate rings would be influenced by factors such as ring size, steric hindrance from the phenyl group, and the nature of the metal ion. The determination of stability constants for the metal complexes would provide quantitative insight into the thermodynamic stability of these chelated structures.
Complexation with Transition Metal Ions
The rich variety of potential donor atoms in this compound suggests that it could form stable complexes with a wide range of transition metal ions.
Synthetic Approaches to Transition Metal Complexes of this compound
The synthesis of transition metal complexes with this compound would likely follow established methods for other thiourea derivatives. A common approach involves the reaction of the ligand with a metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent. materialsciencejournal.org The stoichiometry of the reactants and the reaction conditions (temperature, pH) would be crucial in determining the final product.
For instance, the synthesis of the ligand itself would likely involve the reaction of phenylisothiocyanate with glycine (B1666218) (aminoacetic acid). The resulting this compound could then be isolated and reacted with various transition metal salts in alcoholic or aqueous-alcoholic media. materialsciencejournal.org
Influence of Metal Center on Coordination Geometry and Electronic Structure
The choice of the transition metal ion would have a profound impact on the coordination geometry and electronic structure of the resulting complexes.
Coordination Geometry:
Square Planar: d⁸ metal ions like Ni(II), Pd(II), and Pt(II) often favor square planar geometries, particularly with sulfur-donating ligands. researchgate.net
Tetrahedral: d¹⁰ ions such as Zn(II) and Cd(II), as well as some d⁷ ions like Co(II), could form tetrahedral complexes. researchgate.net
Octahedral: Metal ions that commonly exhibit a coordination number of six, such as Cr(III), Fe(II)/Fe(III), and Co(II)/Ni(II), could form octahedral complexes, potentially involving two or three ligand molecules per metal ion. uobasrah.edu.iq
Electronic Structure: The coordination of this compound to a metal center would alter the electronic properties of both the ligand and the metal. Techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements would be essential to probe the d-orbital splitting and the electronic configuration of the metal ion in the complex. The nature of the donor atoms involved in coordination (S, N, or O) would significantly influence the ligand field strength and, consequently, the electronic spectrum and magnetic properties of the complex.
Concluding Remarks and Future Directions
The study of the coordination chemistry of this compound presents a promising, yet largely unexplored, area of research. The unique combination of a thiourea moiety and a carboxymethyl group suggests a rich and versatile coordination behavior. Future research should focus on the following:
Synthesis and full characterization of this compound.
Systematic investigation of its complexation reactions with a variety of transition metal ions.
Structural elucidation of the resulting complexes using single-crystal X-ray diffraction to definitively determine the coordination modes and geometries.
Spectroscopic and theoretical studies to understand the electronic structure and bonding in these complexes.
Evaluation of the stability constants of the metal complexes to quantify their thermodynamic stability.
Such studies would not only fill a significant void in the current literature but also potentially lead to the discovery of new complexes with interesting structural features and potential applications in areas such as catalysis, materials science, and analytical chemistry.
Advanced Structural and Spectroscopic Characterization of N Phenyl N Carboxymethylthiourea Complexes and Derivatives
Sophisticated Spectroscopic Methodologies
The comprehensive characterization of N-Phenyl-N'-carboxymethylthiourea (L) and its coordination complexes relies on a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle, from the connectivity of atoms to the electronic environment around the metal center. When coordinated to a metal ion (M), the ligand can act as a bidentate donor, typically using the sulfur atom of the thiourea (B124793) group and an oxygen atom from the deprotonated carboxylate group, or potentially the nitrogen atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound and its complexes in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the molecular framework.
In the ¹H NMR spectrum of the free ligand, distinct signals would be expected for the protons of the phenyl group, the methylene (B1212753) (-CH₂) group, and the N-H and O-H protons of the thiourea and carboxylic acid moieties, respectively. The chemical shifts (δ, measured in ppm) and splitting patterns of these signals provide information about their chemical environment. For instance, the N-H protons often appear as broad singlets. nih.gov
Upon complexation with a metal ion, significant changes in the ¹H and ¹³C NMR spectra are anticipated. The coordination of the ligand to a metal center alters the electron density distribution throughout the molecule, causing shifts in the resonance frequencies of nearby nuclei. The disappearance of the carboxylic acid proton signal would indicate deprotonation and coordination of the carboxylate group to the metal. Shifts in the signals of the methylene protons and the N-H protons would provide strong evidence for the involvement of the carboxymethyl and thiourea groups in binding. For diamagnetic complexes (e.g., with Zn²⁺, Cd²⁺, Pt²⁺), sharp and well-resolved NMR spectra are typically observed, providing clear evidence of ligand-metal interaction. nih.gov
Table 1: Expected ¹H NMR Spectral Features for this compound and a Diamagnetic Metal Complex (Note: This table is illustrative and not based on experimental data.)
| Functional Group | Expected Chemical Shift (δ, ppm) in Ligand | Expected Change Upon Complexation |
|---|---|---|
| Phenyl-H | 7.0 - 7.6 | Minor shifts |
| N-H (Thiourea) | 8.0 - 9.5 | Shift or broadening |
| COOH | 10.0 - 12.0 | Disappearance (upon deprotonation) |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to specific bond stretches, bends, and twists, providing a molecular fingerprint.
For this compound, key vibrational bands would include the N-H stretching vibrations (around 3100-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C=S stretching vibration (thioamide band, typically 700-850 cm⁻¹). The presence of a broad O-H stretch from the carboxylic acid would also be a characteristic feature. orientjchem.org
Coordination to a metal ion induces significant and predictable shifts in these vibrational frequencies. The most telling changes would be:
A shift of the ν(C=S) band to a lower frequency, indicating the weakening of the C=S bond upon coordination of the sulfur atom to the metal.
The disappearance of the ν(C=O) band and the appearance of two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). The separation between these two bands can provide clues about the coordination mode of the carboxylate group. researchgate.net
Shifts in the N-H stretching and bending vibrations, further confirming the participation of the thiourea moiety in complex formation. nih.gov
Raman spectroscopy is particularly useful for studying the symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule or complex. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.
The UV-Vis spectrum of the free this compound ligand would be dominated by high-energy π → π* transitions associated with the phenyl ring and n → π* transitions involving the non-bonding electrons on the sulfur, oxygen, and nitrogen atoms.
Upon formation of a coordination complex, new absorption bands may appear, and existing bands may shift. The coordination of the ligand to a transition metal with d-electrons (e.g., Cu²⁺, Ni²⁺, Co²⁺) often results in the appearance of lower-energy d-d transition bands in the visible region of the spectrum. These transitions are typically weak and can provide information about the geometry of the coordination sphere around the metal ion (e.g., octahedral vs. tetrahedral). Additionally, intense ligand-to-metal charge transfer (LMCT) bands can appear, which are indicative of the electronic interaction between the ligand and the metal center. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry can determine the molecular formula with high accuracy.
For a coordination complex of this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the entire complex. The isotopic pattern of this peak can be crucial for confirming the presence and identity of the metal ion, as many metals have unique isotopic signatures. The fragmentation pattern, generated by the breakdown of the molecular ion in the mass spectrometer, can reveal how the ligand is bound to the metal and the relative strengths of the coordinate bonds. For example, the loss of neutral ligands or specific fragments from the ligand provides evidence for the structure of the complex. researchgate.net
Single-Crystal X-ray Diffraction Studies of Coordination Complexes
While spectroscopic methods provide valuable information about molecular structure and bonding, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.
Growing a suitable single crystal of a metal complex of this compound would allow for its analysis by X-ray diffraction. This analysis first determines the fundamental properties of the crystal lattice, which is the repeating three-dimensional array of molecules.
The key parameters determined are:
Unit Cell Dimensions: These are the lengths of the three axes of the unit cell (a, b, c) and the angles between them (α, β, γ). These parameters define the size and shape of the repeating unit of the crystal.
Crystal System: Based on the relationships between the unit cell parameters, the crystal is assigned to one of the seven crystal systems (e.g., triclinic, monoclinic, orthorhombic).
Space Group: The space group describes the complete symmetry of the crystal structure, including all translational, rotational, and reflectional symmetry elements. The determination of the space group is a critical step in solving the full crystal structure.
This foundational data is essential for the subsequent refinement of the crystal structure, which ultimately yields precise bond lengths, bond angles, and details of the intermolecular interactions within the crystal. For related thiourea complexes, crystal structures have confirmed the common bidentate coordination through sulfur and another donor atom, such as nitrogen or oxygen. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N′-bis[2-(dimethylamino)phenyl]thiourea |
| N-phenyl-Ñ-(2-phenolyl)thiourea |
| Zinc(II) |
| Cadmium(II) |
| Platinum(II) |
| Copper(II) |
| Nickel(II) |
Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles
X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Through the diffraction of X-rays by the electron clouds of the constituent atoms, a detailed map of electron density can be generated, from which atomic positions, and consequently bond lengths, bond angles, and torsion angles, can be determined with high precision.
To illustrate the precision of such measurements, consider the hypothetical data for a mononuclear complex of a related N-aryl-N'-carboxymethylthiourea ligand (L) with a transition metal (M).
| Bond | Length (Å) | Angle | Degree (°) | Torsion Angle | Degree (°) |
| M-S | 2.35 | S-M-N1 | 85.2 | S-M-N1-C1 | 175.8 |
| M-N1 | 2.05 | S-M-O1 | 92.5 | M-N1-C1-N2 | -5.2 |
| M-O1 | 2.10 | N1-M-O1 | 88.9 | N1-C1-N2-C(Aryl) | 178.1 |
| C1-S | 1.72 | M-S-C1 | 98.7 | S-C1-N2-C(Aryl) | 2.5 |
| C1-N1 | 1.34 | M-N1-C1 | 125.4 | M-O1-C(Carboxy)-C(Me) | -170.3 |
| C1-N2 | 1.36 | M-O1-C(Carboxy) | 121.8 | O1-C(Carboxy)-C(Me)-H | 60.5 |
| C(Carboxy)-O1 | 1.28 | N1-C1-N2 | 118.5 | ||
| C(Carboxy)-O2 | 1.24 | C1-N2-C(Aryl) | 123.1 | ||
| C(Aryl)-N2 | 1.43 | O1-C(Carboxy)-O2 | 125.3 |
Analysis of Intermolecular Interactions and Supramolecular Architectures
Beyond the individual molecule, the arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, play a critical role in determining the physical properties of the solid, such as solubility, melting point, and crystal morphology. For this compound and its derivatives, hydrogen bonding is expected to be a dominant force in directing the crystal packing.
The N-H groups of the thiourea backbone and the carboxylic acid proton are excellent hydrogen bond donors, while the sulfur atom, the carbonyl oxygen, and the carboxylate oxygens are effective hydrogen bond acceptors. This can lead to the formation of various hydrogen-bonding motifs, including dimers, chains, and more complex three-dimensional networks. For instance, the classic carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds, is a common and highly stable motif.
The interplay of these various intermolecular forces results in a unique and intricate supramolecular assembly for each crystalline compound, which is fundamental to the field of crystal engineering.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. This makes it an invaluable tool for characterizing the paramagnetic metal complexes of this compound, such as those containing Cu(II), Co(II) (high spin), or other transition metals with non-zero electron spin.
Characterization of Unpaired Electron Environments in Metal Complexes
The EPR spectrum of a paramagnetic metal complex provides a wealth of information about the electronic environment of the unpaired electron(s). The position of the EPR signal, characterized by the g-factor, is sensitive to the geometry of the metal complex and the nature of the coordinating ligands. For instance, a Cu(II) complex in a distorted octahedral or square planar environment will typically exhibit an axial EPR spectrum with two principal g-values, g_parallel (g∥) and g_perpendicular (g⊥). The deviation of these g-values from the free electron g-value (ge ≈ 2.0023) is a direct consequence of spin-orbit coupling and provides insight into the nature of the ground electronic state.
The coordination of this compound to a metal center will influence the ligand field splitting of the metal d-orbitals, which in turn affects the g-values. By analyzing the EPR spectrum, one can deduce information about the symmetry of the coordination sphere and the degree of covalency in the metal-ligand bonds.
Analysis of Hyperfine Coupling Constants and Spin States
A key feature of many EPR spectra is the presence of hyperfine splitting, which arises from the interaction of the unpaired electron spin with the nuclear spins of the metal nucleus and the nuclei of the coordinating ligand atoms (e.g., ¹⁴N, ¹H). The magnitude of this interaction is given by the hyperfine coupling constant (A).
For a Cu(II) complex (nuclear spin I = 3/2), the EPR signal is typically split into a quartet of lines in both the parallel and perpendicular regions of the spectrum. The values of A_parallel (A∥) and A_perpendicular (A⊥) can be extracted from the spectrum and provide information about the distribution of the unpaired electron's spin density. A larger hyperfine coupling constant generally indicates a greater localization of the unpaired electron on the metal ion.
Superhyperfine coupling, the interaction with ligand nuclei, can also be observed under certain conditions. For this compound complexes, coupling to the nitrogen atoms of the thiourea backbone could provide direct evidence of their coordination to the metal center and offer details about the metal-ligand bond covalency.
The analysis of the number of lines, their splitting, and their intensities in the EPR spectrum allows for the determination of the spin state of the paramagnetic center. For example, a high-spin Co(II) complex (S = 3/2) will exhibit a more complex EPR spectrum than a Cu(II) complex (S = 1/2) due to the larger number of unpaired electrons and the effects of zero-field splitting.
To illustrate, here is a table of hypothetical EPR parameters for a paramagnetic complex of a related N-aryl-N'-carboxymethylthiourea ligand with a metal ion.
| Parameter | Value |
| g_parallel (g∥) | 2.25 |
| g_perpendicular (g⊥) | 2.05 |
| A_parallel (A∥) (Cu) | 160 x 10⁻⁴ cm⁻¹ |
| A_perpendicular (A⊥) (Cu) | 15 x 10⁻⁴ cm⁻¹ |
| A (¹⁴N) | 12 G |
| Spin State (S) | 1/2 |
The detailed analysis of these EPR parameters, often in conjunction with theoretical calculations, provides a deep understanding of the electronic structure and bonding in paramagnetic complexes of this compound.
Computational Chemistry and Theoretical Modeling of N Phenyl N Carboxymethylthiourea and Its Metal Complexes
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like thiourea (B124793) derivatives to predict their properties. mdpi.comsciensage.info
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For thiourea derivatives, DFT methods, such as the B3LYP functional with a 6-311G(d,p) or 6-31G(d,p) basis set, are commonly employed to determine optimized molecular geometries, including bond lengths and angles. sciensage.infoarpnjournals.org
In studies of analogous N-benzoyl-N'-phenylthiourea derivatives, it has been shown that the phenyl and benzoyl groups typically adopt cis and trans conformations relative to the sulfur atom across the thiourea C-N bonds, respectively. arpnjournals.org This arrangement is often stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and an N-H group, forming a pseudo-six-membered ring. arpnjournals.org For N-Phenyl-N'-carboxymethylthiourea, a similar intramolecular hydrogen bond between the carboxylic acid's carbonyl oxygen and the adjacent N-H group is highly probable, influencing its planar and conformational structure.
Table 1: Representative Optimized Bond Lengths for a Thiourea Derivative Analog (Based on data for N-benzoyl-N'-phenylthiourea, a structural analog)
| Bond | Optimized Bond Length (Å) (DFT/B3LYP) |
| C=S | ~1.68 |
| C=O | ~1.23 |
| C-N (Thiourea) | ~1.38 - 1.40 |
| C-N (Amide) | ~1.36 |
This table presents typical bond lengths derived from computational studies on analogous compounds to illustrate expected values.
DFT calculations are a reliable method for predicting vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra to confirm molecular structures. mdpi.com A study on 2-thiophene carboxylic acid thiourea derivatives, which feature both a carboxylic acid and a thiourea group, successfully used DFT to simulate their IR spectra. mdpi.comresearchgate.net The calculated frequencies for key functional groups generally show good agreement with experimental data, though they are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.
Key vibrational modes for this compound that can be predicted include:
N-H stretching: Typically observed in the range of 3100-3400 cm⁻¹.
C=O stretching (Carboxylic Acid): Expected around 1700-1750 cm⁻¹.
C=S stretching (Thiourea): Found in the region of 700-850 cm⁻¹.
C-N stretching: Occurring between 1200-1400 cm⁻¹.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Carboxylic Acid Thiourea Derivative (Based on data for 1-(4-chlorophenyl)-3-(thiophene-2-carbonyl) thiourea) researchgate.net
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| N-H Stretch | 3154 | 3390 |
| C=O Stretch | 1675 | 1695 |
| C-N Stretch | 1530 | 1547 |
| C=S Stretch | 836 | 850 |
Note: The calculated values are typically higher than experimental ones and are often scaled for better comparison.
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra and confirming the chemical environment of each atom.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info The HOMO acts as an electron donor, indicating nucleophilic or basic sites, while the LUMO acts as an electron acceptor, indicating electrophilic or acidic sites. physchemres.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. sciensage.info A smaller gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic excitation. sciensage.info For thiourea derivatives, the HOMO is often localized on the sulfur atom and the phenyl ring, while the LUMO is typically distributed over the carbonyl and thiocarbonyl groups. mdpi.com
From this analysis, various global reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -E(HOMO)
Electron Affinity (A): A ≈ -E(LUMO)
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Softness (S): S = 1 / (2η)
Table 3: Calculated FMO Properties for an Analogous Carboxylic Acid Thiourea Derivative (Based on data for 1-(4-methylphenyl)-3-(thiophene-2-carbonyl) thiourea) researchgate.net
| Parameter | Value (eV) |
| E(HOMO) | -5.99 |
| E(LUMO) | -2.14 |
| HOMO-LUMO Gap (ΔE) | 3.85 |
These values illustrate the typical energy levels and gap for a related thiourea derivative.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a detailed view of the time-dependent behavior of a molecular system, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent or a biological receptor.
MD simulations can reveal the conformational landscape of this compound in different environments. By simulating the molecule's movements over time (typically nanoseconds to microseconds), researchers can identify stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule. mdpi.com For instance, an MD simulation can track the rotation around the various C-N and C-C single bonds, showing which conformations are most populated at a given temperature. Tools like root-mean-square deviation (RMSD) are used to monitor the stability of the molecule's conformation over the simulation time, while root-mean-square fluctuation (RMSF) can identify which atoms or functional groups are the most mobile. mdpi.com In studies of other thiourea derivatives, MD simulations have been used to understand how the molecule adapts its shape upon binding to a protein target. arpnjournals.org
The solvent environment can have a profound impact on the conformation and reactivity of a solute. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed analysis of ligand-solvent interactions. For this compound, which contains several hydrogen bond donors (N-H, O-H) and acceptors (C=O, C=S), interactions with a polar solvent like water would be significant. MD simulations can quantify these interactions by calculating the number and lifetime of hydrogen bonds between the ligand and solvent molecules. arpnjournals.org This analysis helps in understanding solubility and how the solvent shell might mediate interactions with other molecules or metal ions. The stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with the solvent can also be assessed, providing a more complete picture of the molecule's behavior in solution.
Quantitative Structure-Property Relationship (QSPR) Modeling for Ligand Design
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules with their physicochemical properties. nih.gov In the context of coordination chemistry, QSPR can be used to predict the performance of ligands, such as the stability or reactivity of their metal complexes, based on calculated molecular descriptors.
To build a QSPR model for this compound and its analogues, a set of molecular descriptors must be calculated. These numerical values represent different aspects of the ligand's structure. For coordination behavior, descriptors are chosen to quantify the electronic and steric properties relevant to metal binding. nih.gov
Relevant classes of descriptors include:
Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on the donor atoms (S, O, N). These are critical for understanding the ligand's ability to donate electron density to the metal.
Steric Descriptors: These quantify the size and shape of the ligand. Examples are molecular volume, surface area, and specific parameters like the percent buried volume (%Vbur), which measures the steric bulk of a ligand at the metal center. researchgate.net
Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and degree of branching.
Quantum-Chemical Descriptors: These include properties like electronegativity, hardness, and softness, which are derived from DFT calculations and are related to reactivity.
A QSAR study on N-benzoyl-N'-pyrimidin-2-yl thioureas, a class of compounds structurally similar to this compound, successfully used such descriptors to model herbicidal activity, demonstrating the applicability of this approach to thiourea-based systems. nih.gov
Table 2: Selected Molecular Descriptors for QSPR Analysis of Thiourea Ligands
This table lists key molecular descriptors that would be calculated for this compound to develop a QSPR model for its coordination properties.
| Descriptor Type | Descriptor Name | Description | Relevance to Coordination |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting (π-backbonding) ability. |
| Electronic | Atomic Charge (S, O) | Partial charge on the sulfur and oxygen atoms | Indicates the nucleophilicity of the primary donor sites. |
| Steric | Molecular Volume | Total volume occupied by the molecule | Reflects the overall size and potential for steric hindrance. |
| Steric | Percent Buried Volume (%Vbur) | Percentage of the space around a metal occupied by the ligand | Quantifies the steric protection of the metal center. researchgate.net |
| Quantum-Chemical | Chemical Hardness | Resistance to change in electron distribution | Relates to the stability of the resulting metal-ligand bond. |
Once the descriptors are calculated for a series of related ligands, a mathematical model is built using statistical methods (e.g., multiple linear regression) to correlate them with a specific property, such as the metal-ligand binding energy or the stability constant of the complex. The resulting QSPR equation quantifies the influence of each descriptor.
For this compound, a QSPR model could reveal how:
Electronic effects from substituents on the phenyl ring influence the electron-donating capacity of the ligand. For example, an electron-donating group would increase the charge density on the donor atoms, potentially leading to a stronger coordination bond.
Steric effects from the phenyl and carboxymethyl groups impact the accessibility of the metal to the coordination site. Increased steric bulk can hinder the approach of the metal ion or other ligands, affecting the geometry and stability of the final complex. rsc.org
Such models provide a powerful predictive tool, allowing chemists to computationally screen new ligand designs and prioritize the synthesis of candidates with enhanced performance for specific applications. nih.gov
Advanced Analytical and Materials Applications Methodology Focused
Application in Chromatographic Separation Techniques
The unique molecular structure of N-Phenyl-N'-carboxymethylthiourea, featuring soft (sulfur) and hard (oxygen) donor atoms, makes it a prime candidate for the development of selective materials for chromatographic separation of metal ions.
Development of Selective Stationary Phases for Metal Ion Separation
The immobilization of this compound onto solid supports, such as silica (B1680970) gel or organic polymers, can yield a stationary phase with a high affinity for specific metal ions. The thiourea (B124793) group, with its sulfur donor, exhibits a strong affinity for soft heavy metal ions like mercury, lead, and cadmium. Simultaneously, the carboxymethyl group can interact with harder metal ions. This dual functionality allows for the creation of mixed-mode stationary phases capable of separating a wide range of metal cations based on their hard-soft acid-base (HSAB) properties.
Research on similar thiol-functionalized polymers has demonstrated the effectiveness of such materials in heavy metal adsorption. For instance, the synthesis and polymerization of norbornene dicarboximides bearing thiol pendant groups have produced polymers with significant uptake capacities for Pb(II), Cd(II), and Ni(II) from aqueous solutions. mdpi.com The performance of these materials is often attributed to the accessibility of the sulfur-containing functional groups for metal chelation. mdpi.com While direct studies on this compound-functionalized stationary phases are not extensively documented in publicly available literature, the principles derived from analogous compounds strongly suggest its potential for creating highly selective chromatographic materials.
Optimization of Elution Conditions and Separation Efficiency
The efficiency of metal ion separation on a stationary phase functionalized with this compound is critically dependent on the optimization of elution conditions. Key parameters that influence the separation include the pH of the mobile phase, the ionic strength, and the presence of competing ligands.
The pH of the eluent plays a crucial role as it affects the protonation state of both the carboxymethyl group and the thiourea moiety, thereby altering their chelating ability. A lower pH would likely lead to the protonation of the carboxylate, reducing its interaction with metal ions, while a higher pH could deprotonate the thiourea group, enhancing its binding to certain metals.
The ionic strength of the mobile phase can influence the electrostatic interactions between the charged species and the stationary phase. A higher ionic strength can help to elute more strongly retained metal ions. Furthermore, the introduction of a competing ligand in the mobile phase can be used to selectively elute specific metals based on their formation constants with the competing ligand versus the stationary phase.
The optimization of these parameters is essential to achieve high resolution and efficient separation of a mixture of metal ions. While specific elution protocols for this compound-based columns are not established, the general principles of ion-exchange and chelation chromatography would apply. researchgate.netnih.gov
Spectrophotometric and Colorimetric Methods for Metal Ion Detection
The ability of this compound to form colored complexes with metal ions provides a basis for the development of simple and rapid spectrophotometric and colorimetric detection methods.
Design of Ligand-Based Colorimetric Reagents
This compound can act as a chromogenic reagent, where the formation of a metal-ligand complex leads to a change in the electronic absorption spectrum, resulting in a visible color change. The design of such a reagent leverages the interaction between the metal ion and the electronic system of the ligand. The lone pairs of electrons on the sulfur and oxygen atoms can participate in charge-transfer transitions upon coordination with a metal ion, leading to the appearance of new absorption bands in the visible region.
While specific studies detailing the design of colorimetric reagents based on this compound are limited, research on other thiourea derivatives provides valuable insights. For example, N,N-diethyl-N'-benzoylthiourea has been successfully used as a spectrophotometric reagent for the determination of rhenium. nih.gov This related compound forms a green complex with rhenium in an acidic medium, with an absorption maximum at 383 nm. nih.gov Similarly, other thiourea-based chemosensors have been developed for the detection of various metal ions, exhibiting distinct color changes upon complexation. researchgate.net These examples underscore the potential of the thiourea moiety within this compound to serve as a basis for new colorimetric methods.
Enhancement of Sensitivity and Lowering of Detection Limits
The sensitivity and detection limits of spectrophotometric methods based on this compound can be enhanced through various strategies. One approach is to optimize the reaction conditions, such as pH, reagent concentration, and reaction time, to maximize the molar absorptivity of the metal complex.
The choice of solvent can also play a significant role. By extracting the metal complex into a small volume of an organic solvent, the concentration of the analyte can be effectively increased, leading to a more intense color and thus a lower detection limit. This technique has been employed with N,N-diethyl-N'-benzoylthiourea, where the rhenium complex is extracted into toluene (B28343) for analysis. nih.gov
The following table summarizes the spectrophotometric characteristics of a related thiourea derivative, illustrating the typical parameters that would be relevant for a method based on this compound.
| Parameter | Value for N,N-diethyl-N'-benzoylthiourea with Rhenium |
| Absorption Maximum (λmax) | 383 nm nih.gov |
| Molar Absorptivity (ε) | 6.66 x 10³ L mol⁻¹ cm⁻¹ nih.gov |
| Sandell's Sensitivity | 0.028 µg cm⁻² nih.gov |
| Beer's Law Range | 1.5 - 22 µg mL⁻¹ nih.gov |
| Stoichiometry (Metal:Ligand) | 1:2 nih.gov |
This data is for a related compound and serves as an illustrative example of the type of data that would be generated for this compound.
Electrochemical Sensing and Biosensing Platforms
The electrochemical properties of this compound, particularly its ability to be oxidized or reduced and its affinity for metal ions, can be harnessed for the development of electrochemical sensors and biosensors.
The modification of electrode surfaces with this compound can create a selective recognition layer for target metal ions. The binding of a metal ion to the immobilized ligand can lead to a measurable change in the electrochemical signal, such as a shift in the redox potential or a change in the current. Techniques like cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy can be used to monitor these changes.
While direct applications of this compound in electrochemical sensors are not widely reported, the broader field of chemically modified electrodes offers a strong precedent. For instance, electrodes modified with other organic ligands containing sulfur and nitrogen donor atoms have been successfully used for the sensitive and selective detection of heavy metal ions. mdpi.com The thiourea group in this compound could facilitate the preconcentration of target metal ions at the electrode surface, enhancing the sensitivity of the measurement.
Furthermore, in the realm of biosensing, this compound could be integrated into platforms for detecting biological molecules. For example, it could be used to modify electrodes in enzyme-based biosensors, where the metal-binding properties could influence the enzyme's activity or the electrochemical transduction of the biological recognition event. Although specific examples are yet to be developed, the versatile chemistry of this compound opens up possibilities for its use in creating novel electrochemical sensing and biosensing platforms.
Fabrication of Modified Electrodes for Electrochemical Detection
The development of sensitive and selective electrochemical sensors is a significant area of research. This compound can be effectively utilized to fabricate modified electrodes for the detection of various analytes, particularly heavy metal ions. The thiourea moiety exhibits a strong affinity for soft metal ions, leading to the formation of stable complexes and enabling their electrochemical determination.
The fabrication process typically involves the immobilization of this compound onto the surface of a conducting substrate, such as a glassy carbon electrode (GCE) or a carbon paste electrode (CPE). Several methods can be employed for this modification:
Electropolymerization: While this compound itself may not readily electropolymerize, it can be co-polymerized with a monomer like pyrrole (B145914) or aniline (B41778). This creates a conductive polymer film on the electrode surface with the thiourea derivative entrapped within its matrix.
Covalent Attachment: The carboxylic acid group of this compound provides a convenient handle for covalent attachment to an electrode surface that has been pre-functionalized with appropriate groups (e.g., amine groups).
Adsorption: The compound can be physically adsorbed onto the electrode surface through van der Waals forces and π-π stacking interactions between the phenyl ring and the carbonaceous electrode material.
Carbon Paste Composition: For CPEs, this compound can be directly mixed with graphite (B72142) powder and a pasting liquid (e.g., mineral oil) to form a bulk-modified electrode. researchgate.net
The resulting modified electrode possesses selective binding sites for target analytes, enhancing the sensitivity and selectivity of the electrochemical measurement.
Table 1: Comparison of Electrode Modification Techniques for this compound
| Modification Technique | Description | Advantages | Disadvantages |
| Electropolymerization | Co-deposition with a conducting polymer. | High stability of the modifying layer. | Potential for reduced accessibility of binding sites. |
| Covalent Attachment | Chemical bonding to the electrode surface. | Strong and stable immobilization. | Multi-step and potentially complex synthesis. |
| Adsorption | Physical attachment to the electrode surface. | Simple and rapid fabrication. | Weaker binding, potential for leaching of the modifier. |
| Carbon Paste Mixing | Incorporation into the bulk of the electrode. | Easy to prepare and renew the surface. | Higher detection limits compared to surface-modified electrodes. |
Voltammetric and Amperometric Response Characterization
Once the modified electrode is fabricated, its electrochemical behavior and its response to target analytes are characterized using voltammetric and amperometric techniques. These methods are based on applying a potential to the electrode and measuring the resulting current.
Voltammetry involves sweeping the potential and observing the current peaks that correspond to the redox reactions of the analyte. Common voltammetric techniques include:
Cyclic Voltammetry (CV): Used to study the electrochemical properties of the modified electrode and the redox behavior of the analyte. It provides information on the reaction mechanism, such as whether it is a diffusion-controlled or adsorption-controlled process. nih.govxjtu.edu.cn
Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis. It minimizes the background charging current, resulting in well-defined peaks and lower detection limits. mdpi.com
Square Wave Voltammetry (SWV): Another sensitive technique that allows for rapid analysis and is effective in discriminating against background signals.
Amperometry involves holding the potential at a constant value, where the analyte undergoes a redox reaction, and measuring the current as a function of time or analyte concentration. This technique is particularly useful for continuous monitoring and in flow-injection analysis systems.
The analytical performance of a sensor based on an this compound modified electrode is evaluated based on several key parameters:
Linear Range: The concentration range over which the current response is directly proportional to the analyte concentration.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Sensitivity: The change in current signal per unit change in analyte concentration.
Selectivity: The ability of the sensor to detect the target analyte in the presence of other interfering species.
Stability and Reproducibility: The ability of the sensor to provide consistent results over time and across different electrode preparations.
Table 2: Hypothetical Analytical Performance of a this compound Modified Electrode for Heavy Metal Detection
| Analyte | Technique | Linear Range (µM) | Limit of Detection (µM) | Sensitivity (µA/µM) |
| Pb(II) | DPV | 0.1 - 50 | 0.05 | 1.2 |
| Cd(II) | SWV | 0.5 - 80 | 0.1 | 0.9 |
| Hg(II) | DPV | 0.05 - 25 | 0.01 | 2.5 |
Note: This table presents hypothetical data based on typical performance of similar thiourea-based electrochemical sensors.
Role in Supramolecular Chemistry and Functional Material Design
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The structural features of this compound make it an excellent candidate for use as a ligand in the construction of sophisticated supramolecular architectures.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound can act as a versatile ligand to bridge metal centers, leading to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). epfl.ch The thiourea group can coordinate to metal ions through its sulfur atom, while the carboxylate group can bind through its oxygen atoms. This dual functionality allows for the creation of extended networks with diverse topologies and properties.
The choice of metal ion plays a crucial role in determining the final structure and properties of the coordination polymer or MOF. researchgate.netresearchgate.net Transition metals such as zinc(II), cadmium(II), copper(II), and nickel(II) are commonly used due to their varied coordination geometries. The resulting materials can exhibit interesting properties such as porosity, luminescence, and catalytic activity.
The general synthetic approach involves the reaction of this compound with a metal salt under solvothermal or hydrothermal conditions. The solvent system, temperature, and pH of the reaction mixture can all influence the final product.
Self-Assembly Processes Driven by Coordination and Non-Covalent Interactions
Beyond the formation of crystalline coordination polymers and MOFs, this compound can participate in self-assembly processes to form a variety of supramolecular structures in solution and in the solid state. These processes are driven by a combination of coordination bonds with metal ions and non-covalent interactions, including:
Hydrogen Bonding: The N-H groups of the thiourea moiety and the O-H group of the carboxylic acid can act as hydrogen bond donors, while the C=S and C=O groups can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks.
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability and ordering of the self-assembled structures.
By carefully tuning the conditions, it is possible to control the self-assembly process and generate materials with specific morphologies, such as nanofibers, nanotubes, or vesicles. These self-assembled materials can find applications in areas such as drug delivery, sensing, and catalysis.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of thiourea (B124793) derivatives often involves the reaction of an isothiocyanate, such as phenyl isothiocyanate, with an appropriate amine researchgate.net. For N-Phenyl-N'-carboxymethylthiourea, this would typically involve reacting phenyl isothiocyanate with glycine (B1666218). While effective, future research will likely prioritize the development of more sustainable and efficient synthetic routes.
Inspired by green chemistry principles applied to other nitrogen-containing heterocycles, new methodologies could focus on several key areas researchgate.net:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Energy Efficiency: Exploring reactions that can be conducted at ambient temperature and pressure, potentially utilizing microwave or ultrasonic irradiation to reduce energy consumption.
Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. This aligns with broader efforts to create environmentally benign chemical processes researchgate.net.
Catalytic Approaches: Investigating the use of catalysts to improve reaction rates and yields under milder conditions. This could include biocatalysis or the use of recyclable solid-supported catalysts.
Future research could explore one-pot syntheses that combine multiple reaction steps without isolating intermediates, which would streamline the process and reduce solvent usage and waste generation.
Expansion of Coordination Chemistry to Underexplored Metal Centers and Oxidation States
Thiourea and its derivatives are recognized as versatile ligands capable of coordinating with a wide range of transition metals, including palladium(II), platinum(II), nickel(II), cobalt(II), copper(II), manganese(II), cadmium(II), and zinc(II) researchgate.netresearchgate.net. Coordination typically occurs through the sulfur atom of the thioamide group, and in some cases, through nitrogen or oxygen atoms as well, leading to various coordination geometries researchgate.netresearchgate.net. The this compound ligand offers multiple potential donor sites: the thiocarbonyl sulfur, the two nitrogen atoms, and the carboxylate oxygen atoms, allowing for monodentate, bidentate, or even bridging coordination modes.
A significant opportunity lies in expanding the coordination chemistry of this compound to include underexplored metal centers.
Lanthanide and Actinide Complexes: The coordination chemistry of f-block elements with thiourea-based ligands is less developed compared to that of d-block metals. Research into lanthanide complexes with other organic ligands has revealed fascinating luminescent and magnetic properties nih.govmdpi.com. The carboxymethyl group in this compound is particularly well-suited for binding to hard Lewis acidic lanthanide ions.
Future investigations could lead to the development of novel lanthanide complexes with unique photophysical properties, potentially applicable in areas such as bio-imaging, sensors, and light-emitting devices mdpi.comresearchgate.net. The combination of the soft sulfur donor and the hard carboxylate oxygen donor in a single ligand could result in complexes with unusual coordination environments and reactivity.
Uncommon Oxidation States: Exploring the stabilization of unusual oxidation states of transition metals is another promising frontier. The electronic properties of the this compound ligand could be tuned by modifying the phenyl ring with electron-donating or electron-withdrawing substituents, thereby influencing the redox potential of the resulting metal complexes and potentially stabilizing metal centers in less common oxidation states.
| Metal Category | Potential Research Focus | Rationale |
| Transition Metals | Complexes with early transition metals (e.g., Ti, V, Cr) and heavier transition metals (e.g., Ru, Os, Rh, Ir) in various oxidation states. | To explore diverse coordination geometries and catalytic activities. researchgate.netresearchgate.net |
| Lanthanides (f-block) | Synthesis of Eu³⁺, Tb³⁺, Nd³⁺, and Yb³⁺ complexes. | To develop new materials with characteristic luminescence for applications in optics and sensing. nih.govmdpi.com |
| Actinides (f-block) | Coordination with uranium and thorium. | To understand the fundamental coordination chemistry of actinides with sulfur- and oxygen-donating ligands. |
Integration of Advanced Computational Models for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules and their interactions. For thiourea derivatives, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully employed to study the structure, bonding, and electronic properties of their metal complexes uaeu.ac.ae.
Future research on this compound will greatly benefit from the integration of advanced computational models to:
Predict Coordination Behavior: Model the interaction of the ligand with various metal ions to predict the most stable coordination modes and geometries. This can help rationalize experimental findings and guide the synthesis of new complexes uaeu.ac.ae.
Simulate Spectroscopic Properties: Calculate infrared, NMR, and electronic spectra to aid in the characterization of newly synthesized compounds. TD-DFT calculations, for instance, can help interpret electronic transitions observed in UV-Vis spectra uaeu.ac.ae.
Elucidate Reaction Mechanisms: Investigate the mechanisms of reactions involving this compound, such as its formation, complexation, or catalytic activity. This provides insights that are often difficult to obtain through experimental means alone.
Design Ligands with Targeted Properties: Use computational screening to design new derivatives of this compound with enhanced affinity for specific metals or with tailored electronic properties for catalytic or materials applications.
| Computational Method | Application in this compound Research | Reference |
| Density Functional Theory (DFT) | Geometry optimization, vibrational analysis, natural bond orbital (NBO) analysis of the ligand and its metal complexes. | uaeu.ac.ae |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra and understanding of electronic transitions. | uaeu.ac.ae |
| Molecular Dynamics (MD) | Simulation of the behavior of the molecule and its complexes in solution or within a material matrix. | N/A |
Exploration of this compound in Homogeneous and Heterogeneous Catalysis
The ability of thiourea derivatives to form hydrogen bonds and coordinate to metal centers makes them attractive candidates for applications in catalysis.
Homogeneous Catalysis: Thioureas bearing N-H protons are effective hydrogen-bond donors. This property has been exploited in organocatalysis, where thioureas can activate electrophiles and stabilize anionic intermediates rsc.org. This compound, with its multiple hydrogen-bond donor and acceptor sites, could be explored as an organocatalyst for a variety of organic transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions. Furthermore, its metal complexes could serve as homogeneous catalysts, where the ligand framework can be systematically modified to tune the catalyst's reactivity and selectivity researchgate.netresearchgate.net.
Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of separation and reusability nih.gov. This compound could be utilized in heterogeneous catalysis in several ways:
Ligand for Supported Metal Catalysts: The ligand can be used to modify the surface of metal nanoparticles supported on materials like carbon or silica (B1680970). Such modification can enhance the catalyst's selectivity and stability, as has been demonstrated with other ligands like N-heterocyclic carbenes on ruthenium catalysts nih.gov.
Building Block for Metal-Organic Frameworks (MOFs): The carboxylate group provides a perfect anchor point for constructing MOFs. By combining this compound with metal nodes, it may be possible to create porous materials with catalytically active sites within their framework nih.gov. These MOFs could be designed for size- and shape-selective catalysis.
Design of Advanced Materials with Tunable Properties for Specific Applications
The structural features of this compound make it an excellent building block for the design of advanced functional materials.
Coordination Polymers and MOFs: As mentioned, the ability of the ligand to connect metal centers via its carboxylate and thiourea functionalities opens the door to the synthesis of one-, two-, or three-dimensional coordination polymers. By carefully selecting the metal ion and reaction conditions, materials with tunable properties can be engineered mdpi.com. For example, incorporating paramagnetic metal ions could lead to new magnetic materials, while using lanthanides could yield luminescent materials for sensing or lighting applications nih.gov.
Functionalized Surfaces and Nanomaterials: The ligand can be grafted onto the surface of various substrates, such as silica, gold nanoparticles, or carbon nanotubes. The thiourea group is known to have a strong affinity for gold surfaces, while the carboxylate group can be used for covalent attachment to oxide surfaces. Such functionalized materials could find applications in:
Chemical Sensors: Where the selective binding of analytes to the ligand or its metal complexes on a surface leads to a detectable signal (e.g., optical or electrical).
Separation Science: As a stationary phase in chromatography for the selective separation of metal ions or organic molecules.
Drug Delivery: As a coating for nanocarriers, where the ligand can provide specific interactions with biological targets.
The future of research on this compound is rich with possibilities, spanning from fundamental synthetic and coordination chemistry to the development of sophisticated catalysts and advanced materials. Its multifunctional nature ensures that it will remain a compound of significant scientific interest.
Q & A
Basic Research Questions
Q. What are the common synthesis methods for N-Phenyl-N'-carboxymethylthiourea, and how do reaction conditions affect yield?
- Methodology :
- Traditional synthesis : React phenyl isothiocyanate with carboxymethylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like THF or DCM. Monitor reaction progress via TLC or NMR .
- Microwave-assisted synthesis : Adapt protocols from analogous thioureas (e.g., N-phenyl-N'-benzoylthiourea), where microwave irradiation at 100–150°C for 10–15 minutes achieves yields >95%. Optimize power and solvent (e.g., DMF) to minimize side products .
- Yield optimization : Use orthogonal experimental designs to test variables (temperature, molar ratios, catalysts). For example, reflux at 140–155°C for 3–5.5 hours maximizes yields (80–87%) in similar urea derivatives .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Protocol :
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust; employ respiratory protection if ventilation is inadequate .
- Storage : Seal in airtight containers under inert gas (N₂/Ar), away from oxidizers. Store in cool (<25°C), dry conditions with silica gel desiccant .
- Spill management : Neutralize spills with absorbent materials (vermiculite, sand), collect in labeled hazardous waste containers, and dispose via approved chemical waste protocols .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Analytical workflow :
- IR spectroscopy : Confirm thiourea C=S stretch (1200–1250 cm⁻¹) and carboxymethyl C=O (1680–1720 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify NH protons (δ 9–10 ppm) and aromatic/alkyl chain integration. Compare with reference spectra of analogous thioureas (e.g., N-phenylthiourea) .
- Mass spectrometry : Employ ESI-MS or MALDI-TOF for molecular ion ([M+H]⁺) validation. Fragmentation patterns should align with thiourea backbone cleavage .
Advanced Research Questions
Q. How can microwave irradiation be optimized in the synthesis of this compound derivatives to achieve high yields and purity?
- Experimental design :
- Parameter screening : Use a DOE approach to test microwave power (300–600 W), irradiation time (5–20 min), and solvent polarity (DMF vs. acetonitrile). For example, 98% yield was reported for N-phenyl-N'-benzoylthiourea at 450 W/10 min in DMF .
- Purity enhancement : Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor by HPLC with UV detection (λ = 254 nm) .
Q. What strategies are effective in resolving contradictions in biological activity data across studies involving N-Phenylthiourea derivatives?
- Data reconciliation :
- Dose-response standardization : Normalize bioactivity assays (e.g., radish cotyledon growth) to consistent units (e.g., EC₅₀) and control for solvent effects (DMSO vs. water) .
- Structural benchmarking : Compare substituent effects (e.g., 4-methyl vs. 2-fluoro phenyl groups) using QSAR models to isolate activity trends .
- Meta-analysis : Aggregate data from multiple studies (e.g., antitubercular, cytokinin-like activity) and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables .
Q. What computational methods are suitable for predicting the hydrogen-bonding interactions of this compound in catalytic applications?
- Modeling approaches :
- DFT calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze H-bond donor/acceptor sites (thiourea S and NH groups) via electrostatic potential maps .
- MD simulations : Simulate solvent interactions (water, DMSO) in GROMACS to assess stability of H-bond networks. Compare with crystallographic data from analogous thioureas (e.g., N-(naphthalen-1-yl) derivatives) .
- Docking studies : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., urease enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
